molecular formula C32H24N6O2 B2642204 N'-[(1,5-diphenyl-1H-pyrazol-4-yl)carbonyl]-1,5-diphenyl-1H-pyrazole-4-carbohydrazide CAS No. 477713-02-3

N'-[(1,5-diphenyl-1H-pyrazol-4-yl)carbonyl]-1,5-diphenyl-1H-pyrazole-4-carbohydrazide

Cat. No.: B2642204
CAS No.: 477713-02-3
M. Wt: 524.584
InChI Key: NJTJWINSDGJXRC-UHFFFAOYSA-N
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Description

N’-[(1,5-diphenyl-1H-pyrazol-4-yl)carbonyl]-1,5-diphenyl-1H-pyrazole-4-carbohydrazide is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by its two pyrazole rings, each substituted with phenyl groups, and linked through a carbohydrazide moiety. Pyrazole derivatives are known for their diverse pharmacological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1,5-diphenyl-1H-pyrazol-4-yl)carbonyl]-1,5-diphenyl-1H-pyrazole-4-carbohydrazide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired reactions while minimizing side products .

Chemical Reactions Analysis

Types of Reactions

N’-[(1,5-diphenyl-1H-pyrazol-4-yl)carbonyl]-1,5-diphenyl-1H-pyrazole-4-carbohydrazide can undergo various chemical reactions:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, acylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can lead to hydrazine derivatives .

Mechanism of Action

The mechanism of action of N’-[(1,5-diphenyl-1H-pyrazol-4-yl)carbonyl]-1,5-diphenyl-1H-pyrazole-4-carbohydrazide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1,5-diphenyl-1H-pyrazol-4-yl)carbonyl]-1,5-diphenyl-1H-pyrazole-4-carbohydrazide is unique due to its dual pyrazole rings and the specific arrangement of phenyl groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N'-(1,5-diphenylpyrazole-4-carbonyl)-1,5-diphenylpyrazole-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H24N6O2/c39-31(27-21-33-37(25-17-9-3-10-18-25)29(27)23-13-5-1-6-14-23)35-36-32(40)28-22-34-38(26-19-11-4-12-20-26)30(28)24-15-7-2-8-16-24/h1-22H,(H,35,39)(H,36,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTJWINSDGJXRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NN2C3=CC=CC=C3)C(=O)NNC(=O)C4=C(N(N=C4)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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